molecular formula C6H9N3O B1366400 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 856860-17-8

1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No. B1366400
M. Wt: 139.16 g/mol
InChI Key: IRMMPGYRIXATFO-UHFFFAOYSA-N
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Description

1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a derivative of pyrazole, a five-membered heterocyclic compound with two nitrogen atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They are found in naturally occurring compounds and display numerous chemical, biological, agrochemical, and pharmacological properties .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, involves various methods . For instance, 5-Amino-1H-pyrazolo[3,4-d]pyrimidine derivative could be obtained directly by treatment of 5-aminopyrazole-4-carbonitrile formamidine in acetic acid .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles, including 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, are involved in various chemical reactions . For example, the reaction of 5-amino-1-methyl-1H-pyrazole-3,4-dicarbonitrile with N-methylformamide gave the imine intermediate .

Scientific Research Applications

Application 1: Synthesis of Heterocyclic Compounds

  • Summary of the Application: 5-Amino-pyrazoles are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
  • Methods of Application: The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
  • Results or Outcomes: The use of 5-amino-pyrazoles has led to the production of novel and applicable heterocyclic compounds, which are significant in drug design and engineering of pharmaceuticals .

Application 2: Preparation of Bicyclic Nitrogen Heterocycles

  • Summary of the Application: Cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles has been extensively used for the preparation of bicyclic nitrogen heterocycles .
  • Methods of Application: The method involves the reaction of 5-aminopyrazoles with 1,3-dielectrophiles .
  • Results or Outcomes: This method has been particularly useful in the preparation of condensed heterocycles such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, imidazopyrazoles, etc .

Application 3: Antioxidant and Anti-Cancer Activities

  • Summary of the Application: 5-Aminopyrazole derivatives have been investigated for their antioxidant and anti-cancer activities .
  • Methods of Application: The derivatives were tested for radical scavenging (DPPH assay), anti-aggregating/antioxidant (in human platelets) and cell growth inhibitory activity (MTT assay) properties .
  • Results or Outcomes: Some derivatives showed promising anti-proliferative effects, able to suppress the growth of specific cancer cell lines. Furthermore, some derivatives remarkably inhibited ROS production in platelets and showed interesting in vitro radical scavenging properties .

Application 4: Synthesis of Imidazole Containing Compounds

  • Summary of the Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application: The method involves the synthesis of imidazole containing compounds .
  • Results or Outcomes: The synthesized compounds showed a wide range of biological activities .

Application 5: Protein Expression

  • Summary of the Application: Certain derivatives of 5-aminopyrazoles have been used in the expression of proteins such as p53 and p21 .
  • Methods of Application: The specific methods of application would depend on the protein being expressed and the experimental setup .
  • Results or Outcomes: The use of 5-aminopyrazoles in protein expression can contribute to our understanding of protein function and could have implications in disease treatment .

Application 6: Therapeutic Potential of Imidazole Containing Compounds

  • Summary of the Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application: The method involves the synthesis of imidazole containing compounds .
  • Results or Outcomes: The synthesized compounds showed a wide range of biological activities .

Future Directions

Given the broad spectrum of biological activities of pyrazole derivatives, future research could focus on exploring the potential applications of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one in medicinal chemistry, material science, and other fields .

properties

IUPAC Name

1-(5-amino-1-methylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4(10)5-3-8-9(2)6(5)7/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMMPGYRIXATFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464988
Record name 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one

CAS RN

856860-17-8
Record name 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one
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